1-(3-Chlorobenzyl)-4-(pentan-3-yl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-pentan-3-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-3-16(4-2)19-10-8-18(9-11-19)13-14-6-5-7-15(17)12-14/h5-7,12,16H,3-4,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPQCTWPUOFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358124 | |
| Record name | 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-67-6 | |
| Record name | 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 1 3 Chlorobenzyl 4 Pentan 3 Yl Piperazine
Retrosynthetic Analysis and Established Synthetic Routes for the Piperazine (B1678402) Core
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For 1-(3-chlorobenzyl)-4-(pentan-3-yl)piperazine, the primary disconnections are at the carbon-nitrogen bonds of the piperazine ring.
Two main retrosynthetic approaches can be considered:
Approach A: Disconnection of the C-N bond between the piperazine ring and the pentan-3-yl group, followed by disconnection of the C-N bond between the piperazine and the 3-chlorobenzyl group. This leads to piperazine, 3-chlorobenzyl halide, and pentan-3-one as key precursors.
Approach B: Initial disconnection of the C-N bond between the piperazine ring and the 3-chlorobenzyl group, followed by disconnection of the C-N bond to the pentan-3-yl group. This also points to piperazine, 3-chlorobenzyl halide, and pentan-3-one as the primary starting materials.
A common and established route for the synthesis of unsymmetrically disubstituted piperazines involves a stepwise N-alkylation. mdpi.com This can be achieved by first introducing one substituent onto the piperazine core, followed by the introduction of the second substituent. To avoid the formation of symmetrically disubstituted byproducts, a protecting group strategy is often employed. mdpi.com However, for industrial-scale synthesis, direct, controlled alkylation is often preferred to minimize the number of synthetic steps. google.com
Optimized Synthesis of this compound
An optimized synthesis of this compound would likely follow a convergent approach, maximizing efficiency and yield. A plausible and efficient method is the sequential N-alkylation of piperazine.
The synthesis can be envisioned in two main steps:
Step 1: Synthesis of 1-(3-Chlorobenzyl)piperazine (B1349040)
The first step involves the mono-N-alkylation of piperazine with a suitable 3-chlorobenzylating agent. A common method is the reaction of piperazine with 3-chlorobenzyl chloride or bromide. To favor mono-alkylation, a large excess of piperazine can be used. The unreacted piperazine can then be recovered and recycled.
Alternatively, a more controlled approach involves the use of a protecting group on one of the piperazine nitrogens, such as a tert-butyloxycarbonyl (Boc) group. mdpi.com However, for a more streamlined process, direct alkylation is often optimized.
Step 2: Synthesis of this compound
The second step is the N-alkylation of the resulting 1-(3-chlorobenzyl)piperazine with a pentan-3-yl precursor. A highly effective method for this transformation is reductive amination. nih.govwikipedia.orgresearchgate.net This involves the reaction of the secondary amine of 1-(3-chlorobenzyl)piperazine with pentan-3-one in the presence of a reducing agent.
Table 1: Reagent Selection for the Synthesis of this compound
| Step | Reactants | Reagents | Solvent |
| 1 | Piperazine, 3-Chlorobenzyl chloride | K2CO3, NaI (catalytic) | Acetonitrile |
| 2 | 1-(3-Chlorobenzyl)piperazine, Pentan-3-one | Sodium triacetoxyborohydride (B8407120) | 1,2-Dichloroethane |
Purification of the intermediates and the final product is crucial for obtaining a high-purity compound. After the first step, the excess piperazine and the desired 1-(3-chlorobenzyl)piperazine can be separated by extraction and distillation. The product of the second step, this compound, can be purified using column chromatography on silica (B1680970) gel.
To optimize the yield, several factors can be controlled:
Reaction Temperature: Controlling the temperature during the alkylation steps can minimize side reactions.
Stoichiometry of Reactants: Adjusting the ratio of piperazine to the alkylating agent in the first step can influence the ratio of mono- to di-substituted product.
Choice of Reducing Agent: In the reductive amination step, sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent. nih.gov
Table 2: Hypothetical Yields and Purification Methods
| Step | Product | Purification Method | Expected Yield (%) |
| 1 | 1-(3-Chlorobenzyl)piperazine | Distillation/Crystallization | 75-85 |
| 2 | This compound | Column Chromatography | 80-90 |
Derivatization Strategies and Analogue Synthesis of the this compound Scaffold
Derivatization of the lead compound is a common strategy in drug discovery to explore the structure-activity relationship (SAR). nih.gov For this compound, modifications can be made to both the pentan-3-yl moiety and the chlorobenzyl group.
The pentan-3-yl group can be modified to explore the impact of steric bulk and lipophilicity on the compound's properties. This can be achieved by using different ketones in the reductive amination step.
Table 3: Examples of Ketones for Reductive Amination
| Ketone | Resulting N-Alkyl Group |
| Cyclopentanone | Cyclopentyl |
| Acetone | Isopropyl |
| 4-Heptanone | Heptan-4-yl |
Further modifications could involve the introduction of functional groups on the alkyl chain, although this would require more complex starting ketones.
The chlorobenzyl group offers several avenues for structural diversification. The position and nature of the substituent on the phenyl ring can be varied. This can be achieved by starting with different substituted benzyl (B1604629) halides in the initial alkylation step.
Table 4: Examples of Substituted Benzyl Chlorides for N-Alkylation
| Benzyl Chloride | Resulting N-Benzyl Group |
| 4-Chlorobenzyl chloride | 4-Chlorobenzyl |
| 3-Fluorobenzyl chloride | 3-Fluorobenzyl |
| 3-Methylbenzyl chloride | 3-Methylbenzyl |
Additionally, the benzylic position itself can be a site for functionalization, although this is generally less common for this type of scaffold. wikipedia.org More advanced modifications could involve palladium-catalyzed cross-coupling reactions on the chlorobenzyl group to introduce new substituents, such as cyano or acetyl groups, which would require a different synthetic strategy.
Preparation of Isosteric and Bioisosteric Analogues
Isosteric and bioisosteric replacement is a cornerstone strategy in drug design, aimed at modifying a lead compound to enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This approach involves the substitution of atoms or functional groups with others that possess similar steric, electronic, or physicochemical characteristics. For this compound, bioisosteric modifications can be envisioned for its three primary structural components: the 3-chlorobenzyl moiety, the pentan-3-yl group, and the central piperazine core.
Modifications of the 3-Chlorobenzyl Group:
The 3-chlorobenzyl group can be modified by replacing the phenyl ring with various heteroaromatic systems. These substitutions can alter the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability. For instance, replacing the phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom, which can serve as a hydrogen bond acceptor and potentially improve aqueous solubility. Other common heteroaromatic bioisosteres for the phenyl ring include pyrimidine, pyridazine, thiophene, and furan. The position of the heteroatom(s) within the ring can also be varied to fine-tune the molecule's properties. Additionally, the chlorine substituent can be replaced with other groups of similar size and electronegativity, such as a trifluoromethyl group or a cyano group, to modulate lipophilicity and metabolic stability.
Table 1: Potential Bioisosteric Replacements for the 3-Chlorobenzyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Phenyl ring | Pyridyl, Pyrimidinyl, Pyridazinyl | Introduce hydrogen bond acceptors, modulate polarity and solubility. |
| Phenyl ring | Thienyl, Furanyl | Alter electronic properties and metabolic profile. |
| Phenyl ring | Cyclohexyl | Reduce aromatic character, potentially improve metabolic stability. |
| Chlorine atom | Trifluoromethyl (CF3) | Mimic steric bulk and lipophilicity, block metabolic oxidation. |
Modifications of the N-Alkyl Group (Pentan-3-yl):
The pentan-3-yl group at the N-4 position influences the compound's lipophilicity and steric profile. Isosteric replacements can involve other alkyl groups of similar size, such as cyclopentyl or 2-methylbutyl, to explore the impact of conformational rigidity and branching on biological activity. Bioisosteric modifications could include the introduction of heteroatoms to create, for example, a tetrahydrofuranylmethyl or a 1-methylpiperidin-4-yl group. These changes can introduce polarity and potential hydrogen bonding interactions, thereby affecting solubility and target engagement.
Modifications of the Piperazine Core:
Table 2: Bioisosteric Replacements for the Piperazine Core
| Original Core | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Piperazine | Homopiperazine | Increased ring size and flexibility. |
| Piperazine | 3,8-Diazabicyclo[3.2.1]octane | Conformationally restricted, may enhance selectivity. |
| Piperazine | 4-Aminopiperidine | Altered basicity and hydrogen bonding capacity. |
The synthesis of these analogues would typically follow established routes for the N,N'-disubstitution of piperazine and its bioisosteres. This often involves a two-step process starting from the parent cyclic diamine. For example, mono-N-alkylation with 3-chlorobenzyl chloride followed by a second N-alkylation with 3-pentanone (B124093) via reductive amination would yield the target compound and its analogues with modified alkyl groups.
Advanced Synthetic Techniques for Library Generation
The exploration of the chemical space around a lead compound like this compound necessitates the efficient synthesis of a large number of analogues. Advanced synthetic methodologies, such as combinatorial chemistry and parallel synthesis, are instrumental in generating such libraries for structure-activity relationship (SAR) studies.
Combinatorial and Parallel Synthesis:
Liquid-phase combinatorial synthesis has been successfully employed for the creation of benzylpiperazine libraries. These methods often utilize a soluble polymer support to which a piperazine scaffold is attached. Subsequent reactions, such as N-acylation and nucleophilic substitution, can be carried out in parallel, followed by cleavage from the support to yield a diverse array of products in high purity. This approach allows for the rapid generation of libraries with variations at both nitrogen atoms of the piperazine ring.
Solid-phase synthesis offers another powerful platform for library generation. A piperazine derivative can be immobilized on a solid support, enabling the use of excess reagents and simplified purification through washing. For example, a library of disubstituted 1,6-piperazine-2-ones has been generated using parallel solid-phase synthesis, demonstrating the utility of this technique for creating diverse heterocyclic scaffolds.
Diversity-Oriented Synthesis (DOS):
Diversity-oriented synthesis aims to produce structurally complex and diverse small molecules from simple starting materials. For piperazine-based libraries, a modular synthetic approach can be employed. This might involve the use of versatile building blocks, such as cyclic sulfamidates and hydroxy sulfonamides, which can be combined in various ways to generate not only piperazines but also related 1,4-diazepane and 1,5-diazocane scaffolds with diverse substitution patterns and stereochemistry.
Recent advances have also focused on the functionalization of the carbon atoms of the piperazine ring, a feature that is less common in currently approved drugs. Methods such as C-H functionalization are emerging as powerful tools to introduce substituents at the carbon positions of the piperazine ring, thereby expanding the structural diversity of the resulting libraries. Photoredox catalysis, for example, has been utilized for the C-H functionalization of piperazines, offering a mild and efficient route to previously inaccessible analogues.
Table 3: Advanced Synthetic Strategies for Piperazine Library Generation
| Technique | Description | Advantages |
|---|---|---|
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | High throughput, allows for rapid generation of focused libraries. |
| Solid-Phase Synthesis | Use of a solid support to anchor the starting material, facilitating purification. | Simplified workup and purification, amenable to automation. |
| Modular Synthesis | Combination of different building blocks to create diverse scaffolds. | Access to a wide range of core structures and substitution patterns. |
| Diversity-Oriented Synthesis (DOS) | Generation of structurally complex and diverse molecules from simple precursors. | Exploration of novel chemical space, potential for discovering new biological activities. |
| C-H Functionalization | Direct introduction of substituents at the carbon atoms of the piperazine ring. | Access to novel analogues with 3D complexity. |
These advanced synthetic techniques provide the necessary tools for the systematic exploration of the chemical space around this compound. The generation of diverse libraries of isosteric and bioisosteric analogues is crucial for identifying compounds with improved therapeutic potential.
In Vitro and in Silico Pharmacological Characterization of 1 3 Chlorobenzyl 4 Pentan 3 Yl Piperazine
Receptor Binding Affinity and Selectivity Profiling of 1-(3-Chlorobenzyl)-4-(pentan-3-yl)piperazine
G-Protein Coupled Receptor (GPCR) Panel Screening
Arylpiperazine derivatives are well-documented as ligands for a variety of aminergic GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com For instance, compounds like 1-benzylpiperazine (B3395278) (BZP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) exhibit complex interactions with these receptor systems. researchgate.net BZP tends to have a greater effect on dopamine neurotransmission, while mCPP acts more directly as a serotonin agonist. researchgate.net
Based on these precedents, this compound is predicted to have affinity for several GPCRs. The 3-chloro substitution on the benzyl (B1604629) ring is a common feature in compounds targeting serotonin receptors. For example, mCPP is a known non-selective serotonin receptor agonist. wikipedia.org The affinity for various receptor subtypes can be anticipated as summarized in the table below.
| Receptor Target | Predicted Affinity of this compound | Rationale based on Analogues |
| Dopamine Receptors (e.g., D2, D3) | Moderate to High | The benzylpiperazine core is a common scaffold for dopamine receptor ligands. ijrrjournal.com |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) | High | The chlorophenyl moiety is associated with high affinity for various serotonin receptor subtypes. nih.gov mCPP is a potent 5-HT receptor ligand. researchgate.net |
| Adrenergic Receptors (e.g., α1, α2) | Moderate | Some 1,4-disubstituted piperazines have been identified as α1-adrenoreceptor blockers. nih.gov BZP also acts as an antagonist at the α2-adrenoreceptor. wikipedia.org |
| Sigma Receptors (σ1, σ2) | Moderate to High | Benzylpiperazine derivatives have been developed as potent and selective sigma receptor ligands. nih.govnih.gov |
Ion Channel Modulation Studies
While the primary targets for many benzylpiperazine derivatives are GPCRs and transporters, interactions with ion channels cannot be entirely ruled out. Some sigma receptor ligands, a class to which benzylpiperazine derivatives belong, are known to modulate the activity of ion channels. nih.gov For instance, σ1 receptor antagonists can indirectly influence NMDA receptor signaling. nih.gov However, direct, high-affinity interactions with voltage-gated or ligand-gated ion channels are less commonly reported for this structural class.
Transporter Interaction Assays
A significant mechanism of action for many psychoactive piperazine (B1678402) derivatives is their interaction with neurotransmitter transporters. encyclopedia.pub Compounds like BZP are known to inhibit the reuptake and stimulate the release of dopamine, serotonin, and noradrenaline. europa.eu This activity is mediated through interactions with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). encyclopedia.pub
The structural features of this compound suggest it may also interact with these transporters. The benzylpiperazine core is crucial for this activity. It is plausible that this compound could act as a monoamine releaser or reuptake inhibitor, similar to BZP. nih.gov
| Transporter Target | Predicted Interaction | Rationale based on Analogues |
| Dopamine Transporter (DAT) | Inhibition/Release | BZP has a pronounced effect on dopamine levels through interaction with DAT. researchgate.net |
| Serotonin Transporter (SERT) | Inhibition/Release | The presence of a chlorine atom on the phenyl ring, as in mCPP, often confers activity at SERT. nih.gov |
| Norepinephrine Transporter (NET) | Inhibition/Release | BZP is known to inhibit the reuptake of noradrenaline. europa.eu |
Enzyme Inhibition/Activation Profiling
Benzylpiperazine derivatives have been shown to inhibit various metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes. researchgate.net In vitro studies with human liver microsomes have demonstrated that BZP and its analogues can inhibit CYP2D6, CYP1A2, and CYP3A4. researchgate.net These enzymes are responsible for the metabolism of a vast number of therapeutic drugs, indicating a potential for drug-drug interactions. Given its structural similarity, this compound is likely to exhibit inhibitory activity against these CYP isoenzymes.
| Enzyme Target | Predicted Effect | Rationale based on Analogues |
| Cytochrome P450 2D6 (CYP2D6) | Inhibition | BZP and other piperazine derivatives show significant inhibitory activity against CYP2D6. researchgate.net |
| Cytochrome P450 1A2 (CYP1A2) | Inhibition | BZP is a known inhibitor of CYP1A2. researchgate.net |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition | BZP has been shown to inhibit CYP3A4. researchgate.net |
Cellular Pharmacodynamics and Mechanistic Investigations of this compound
The cellular effects of this compound would be a direct consequence of its interactions with the molecular targets outlined above. Perturbations in intracellular signaling pathways are expected in cell lines expressing the relevant receptors and transporters.
Intracellular Signaling Pathway Perturbations in Relevant Cell Lines
Given the predicted affinity for aminergic GPCRs, this compound would likely modulate downstream second messenger systems. For example, interaction with Gs-coupled receptors would lead to an increase in intracellular cyclic AMP (cAMP), while interaction with Gi-coupled receptors would decrease cAMP levels. nih.gov Activation of Gq-coupled receptors would stimulate the phospholipase C pathway, leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium.
In cell lines expressing monoamine transporters, the compound could evoke neurotransmitter release, leading to secondary effects on autoreceptors and heteroreceptors, further complicating the signaling cascade. Furthermore, some 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to exert antioxidant effects through the IL-6/Nrf2 loop pathway, suggesting that other piperazine-based structures could also engage in signaling pathways related to cellular stress and survival. nih.gov
Functional Assays Demonstrating Cellular Efficacy
No published studies containing functional assay data for This compound were identified. Consequently, there is no information regarding its cellular efficacy, such as its effects on cell viability, proliferation, signaling pathways, or other cellular functions.
Target Engagement Studies in Cellular Models
There is no available research detailing target engagement studies for This compound in cellular models. Therefore, its molecular targets and the extent to which it interacts with them in a cellular context remain uncharacterized.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Specific structure-activity relationship (SAR) studies for This compound and its direct analogues have not been reported in the accessible scientific literature. SAR studies on broader classes of piperazine-containing compounds are common, often exploring how different substituents on the phenyl ring and the second nitrogen of the piperazine ring influence activity at various receptors or enzymes. nih.govfrontiersin.orgresearchgate.net However, these general findings cannot be directly and accurately extrapolated to the specific title compound without experimental validation.
Influence of Substituent Variations on Potency and Selectivity
No data is available that specifically examines how variations of the 3-chloro substituent on the benzyl group or the pentan-3-yl group affect the potency and selectivity of This compound . Research on other arylpiperazines indicates that the nature and position of halogen substituents on the phenyl ring can be critical for inhibitory effects and selectivity against biological targets like transporters or receptors. frontiersin.orgpolyu.edu.hk Similarly, the size and nature of the second N-substituent on the piperazine ring are known to play a crucial role in determining the pharmacological profile. researchgate.netnih.gov
Stereochemical Considerations and Enantiomeric Activity
The pentan-3-yl group in This compound does not introduce a chiral center, as the pentan-3-yl group is achiral. Therefore, the compound does not have enantiomers arising from this position. Chirality can be a critical factor in the activity of many drug molecules, where enantiomers may exhibit significantly different pharmacological and toxicological profiles. mdpi.com However, for this specific achiral compound, such considerations are not applicable.
Conformation-Activity Relationships
There are no published studies on the conformation-activity relationships of This compound . Such studies would typically investigate how the spatial arrangement of the 3-chlorobenzyl and pentan-3-yl groups, as well as the conformation of the piperazine ring (e.g., chair, boat), influences biological activity.
Computational Chemistry and Molecular Modeling Approaches for this compound
No computational chemistry or molecular modeling studies specifically focused on This compound have been found in the literature. Molecular modeling is often used to predict the binding modes of ligands to their protein targets, rationalize structure-activity relationships, and guide the design of new analogues. researchgate.netpolyu.edu.hk In the absence of an identified biological target and experimental data for this compound, no such predictive studies have been published.
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) methodologies are pivotal when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, LBDD would involve comparing its features to a library of known active ligands for a particular target.
Pharmacophore modeling is a key LBDD technique. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For piperazine-containing compounds, which are known to interact with a variety of receptors, a pharmacophore model might include features such as a basic nitrogen atom, aromatic rings, and hydrophobic centers. nih.govnih.gov The development of such a model for this compound would involve:
Identification of a training set: A group of molecules with known activity towards a specific target would be selected.
Feature extraction: Common chemical features among the active molecules in the training set would be identified.
Model generation and validation: A 3D arrangement of these features would be generated and then validated using a test set of molecules with known activities to ensure the model's predictive power.
Another LBDD approach is the use of molecular similarity searching. In this method, a database of compounds is screened to identify molecules that are structurally similar to this compound. The underlying assumption is that structurally similar compounds are more likely to have similar biological activities.
Table 1: Illustrative Pharmacophore Features for a Hypothetical Target
| Feature | Type | Location on this compound |
|---|---|---|
| Aromatic Ring | Aromatic | 3-Chlorobenzyl group |
| Hydrogen Bond Acceptor | Basic Nitrogen | Piperazine ring nitrogen |
| Hydrophobic Group | Hydrophobic | Pentan-3-yl group |
Structure-Based Drug Design (SBDD) and Molecular Docking Simulations with Proposed Targets
When the 3D structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking is a prominent SBDD technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This allows for the prediction of binding affinity and the nature of the interactions at a molecular level.
For this compound, potential targets could include G-protein coupled receptors (GPCRs) or ion channels, given the prevalence of the piperazine moiety in psychoactive drugs. researchgate.net A molecular docking simulation would involve:
Preparation of the receptor and ligand: The 3D structures of the target protein and this compound would be prepared, including the addition of hydrogen atoms and the assignment of appropriate charges.
Docking simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.
Scoring and analysis: The generated poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com
The results of molecular docking can provide valuable insights into how modifications to the structure of this compound might improve its binding affinity and selectivity for a particular target. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Proposed Target
| Proposed Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Dopamine D2 Receptor | -8.5 | Asp114, Ser193, Phe390 | Hydrogen Bond, Hydrophobic |
| Serotonin 5-HT2A Receptor | -9.2 | Asp155, Trp336, Phe340 | Hydrogen Bond, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity. For a series of piperazine derivatives, a QSAR model could be developed to predict the activity of new compounds, including this compound.
The development of a QSAR model typically involves:
Data set collection: A dataset of compounds with known biological activities is compiled.
Descriptor calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices, are calculated for each compound.
Model building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model validation: The predictive ability of the model is assessed using internal and external validation techniques.
A robust QSAR model could be used to predict the biological activity of this compound and to guide the design of more potent analogs. mdpi.com
Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Piperazine Derivatives
| Descriptor | Description | Calculated Value for this compound |
|---|---|---|
| Molecular Weight | Mass of the molecule | 280.83 g/mol |
| LogP | Octanol-water partition coefficient | 4.2 |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | 12.47 Ų |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME predictions are used to assess the pharmacokinetic properties of a drug candidate early in the discovery process. isca.memdpi.comrsc.org These predictions can help to identify potential liabilities that could lead to poor bioavailability or an undesirable pharmacokinetic profile. Various computational models are available to predict a range of ADME properties.
For this compound, in silico ADME predictions could include:
Absorption: Prediction of properties such as intestinal absorption, oral bioavailability, and blood-brain barrier permeability.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance and potential for drug-drug interactions.
These predictions are typically based on a combination of physicochemical properties and structural motifs. researchgate.net
Table 4: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Value/Classification | Confidence Level |
|---|---|---|
| Human Intestinal Absorption | High | Good |
| Blood-Brain Barrier Permeability | High | Good |
| CYP2D6 Inhibition | Inhibitor | Moderate |
| Plasma Protein Binding | >90% | High |
Preclinical Efficacy Studies and Pharmacodynamic Assessments of 1 3 Chlorobenzyl 4 Pentan 3 Yl Piperazine in Relevant Animal Models
Assessment of Pharmacological Effects of 1-(3-Chlorobenzyl)-4-(pentan-3-yl)piperazine in Disease-Relevant Animal Models
No published studies were found that assessed the pharmacological effects of this specific compound in animal models.
Behavioral Phenotype Analysis
There is no available data from recognized behavioral paradigms (e.g., elevated plus-maze, forced swim test, novel object recognition) to characterize the psychoactive or therapeutic potential of this compound.
Biochemical Marker Modulation in Vivo
Information regarding the in vivo impact of this compound on disease-relevant biochemical markers (e.g., neurotransmitter levels, inflammatory cytokines, or specific enzyme activities) is not available.
Histopathological and Morphological Assessments
No studies have been published that detail the examination of tissue samples from preclinical models to determine any structural or morphological changes resulting from treatment with this compound.
Electrophysiological and Imaging Studies
There is no data from in vivo electrophysiology or advanced imaging techniques (e.g., fMRI, PET) to describe the effects of this compound on neural circuit activity or receptor occupancy in the central nervous system.
Pharmacokinetic Profiling of this compound in Preclinical Species
The pharmacokinetic profile, which is crucial for understanding a compound's behavior in a biological system, has not been publicly documented for this compound.
In Vivo Absorption and Distribution Characteristics
Specific data on the absorption and distribution of this compound following administration in preclinical species are not available. This would include key parameters such as bioavailability, plasma protein binding, and tissue distribution, including brain penetrance.
Biotransformation and Metabolite Identification (in vivo)
The in vivo biotransformation of a drug candidate is a critical component of its preclinical evaluation, determining its metabolic fate within a living organism. bioivt.com This process typically involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver, to convert the parent compound into more water-soluble metabolites for easier excretion. nih.govclinicalgate.com
For a compound like this compound, several metabolic pathways could be hypothesized based on its structure:
Oxidation: The pentan-3-yl group and the benzyl (B1604629) ring are susceptible to hydroxylation. The piperazine (B1678402) ring itself can undergo oxidation.
N-dealkylation: The bond between the piperazine nitrogen and the pentan-3-yl group or the 3-chlorobenzyl group could be cleaved.
Aromatic Hydroxylation: The chlorobenzyl group could be hydroxylated.
Conjugation: Resulting hydroxylated metabolites could undergo glucuronidation or sulfation.
The identification of these metabolites in vivo would typically involve administering the compound to animal models (e.g., rats, mice) and analyzing biological matrices such as plasma, urine, and feces. bioivt.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are essential for separating, identifying, and structurally elucidating the metabolites formed. mdpi.com However, no studies detailing the specific metabolites of this compound in any animal model have been published.
Table 1: Hypothetical Major Biotransformation Pathways for this compound This table is based on general metabolic pathways for similar chemical structures and is not derived from experimental data for the specified compound.
| Metabolic Reaction | Potential Site on Molecule | Resulting Metabolite Type |
| Hydroxylation | Pentan-3-yl group | Hydroxylated metabolite |
| N-dealkylation | Piperazine-pentyl bond | Dealkylated piperazine derivative |
| Aromatic Hydroxylation | 3-Chlorobenzyl group | Phenolic metabolite |
| Piperazine Ring Oxidation | Piperazine nitrogen atoms | N-oxide metabolite |
Excretion Pathways and Clearance Mechanisms
Following biotransformation, the resulting metabolites and any remaining parent drug are eliminated from the body. The primary routes of excretion are renal (via urine) and hepatic (via bile and feces). nih.govmhmedical.com The physicochemical properties of the compound and its metabolites, particularly their polarity, dictate the dominant excretion pathway. nih.gov Hydrophilic (water-soluble) compounds are more readily excreted by the kidneys, while more lipophilic (fat-soluble) compounds are often eliminated through the bile. nih.gov
Preclinical studies to determine excretion pathways involve mass balance studies, where a radiolabeled version of the compound is administered to animals. The radioactivity is then quantified in urine, feces, and bile over time to determine the proportion of the dose eliminated by each route. researchgate.net The clearance of a drug, defined as the volume of plasma cleared of the drug per unit of time, is a key pharmacokinetic parameter that combines the effects of metabolism and excretion. clinicalgate.com Without experimental data, the specific excretion routes and clearance rate for this compound remain unknown.
Elucidation of In Vivo Mechanism of Action of this compound
Determining a compound's mechanism of action in a living system is fundamental to understanding its therapeutic potential and potential side effects. This involves identifying the molecular target and the subsequent biological pathways it modulates.
Target Engagement and Occupancy in Animal Tissues
Target engagement studies are designed to confirm that a drug candidate interacts with its intended biological target in vivo. This can be assessed through various methods, such as positron emission tomography (PET) imaging with a radiolabeled ligand or by measuring downstream biochemical changes in specific tissues after drug administration. Occupancy studies quantify the percentage of the target that is bound by the drug at different dose levels. This information is crucial for correlating the dose with the observed pharmacological effect. Given the piperazine core, potential targets could include G-protein coupled receptors (GPCRs) or ion channels, as many piperazine derivatives interact with these targets. researchgate.netnih.gov However, no studies have been published that identify a specific biological target for this compound or measure its engagement in animal tissues.
Pathway Analysis and Biomarker Validation in Preclinical Models
Once a target is engaged, pathway analysis helps to elucidate the downstream cellular signaling cascades that are affected. This can involve techniques like transcriptomics or proteomics to measure changes in gene or protein expression in relevant tissues from treated animals. nih.gov Biomarkers—measurable indicators of a biological state or condition—are often identified through these analyses. nih.gov These biomarkers can then be used in preclinical models to demonstrate that the drug is producing the desired biological effect and to help predict clinical efficacy. For example, if a compound is designed to have anti-inflammatory effects, relevant cytokine levels could serve as biomarkers. nih.gov The complete absence of in vivo studies for this compound means that no such pathway or biomarker analyses have been performed.
Hypothesized Therapeutic Potentials and Future Research Directions for 1 3 Chlorobenzyl 4 Pentan 3 Yl Piperazine
Proposing Therapeutic Applications Based on Mechanistic Insights of 1-(3-Chlorobenzyl)-4-(pentan-3-yl)piperazine
The therapeutic potential of this compound can be inferred from the established pharmacology of benzylpiperazine and N,N-disubstituted piperazine (B1678402) derivatives. These classes of compounds are known to interact with multiple key neurotransmitter systems, suggesting a range of possible applications in neurology and psychiatry. researchgate.net
Central Nervous System Activity: The piperazine ring is a prominent feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. researchgate.net The benzylpiperazine moiety, in particular, is recognized as an effective scaffold for designing molecules that can penetrate the blood-brain barrier, a critical feature for drugs targeting the brain. nih.govnih.gov
Interaction with Sigma Receptors: A significant body of research shows that 1-aralkyl-4-benzylpiperazine derivatives are potent ligands for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. nih.govresearchgate.net These receptors are involved in a wide array of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and pain. The affinity for sigma receptors often occurs with selectivity over dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.govnih.gov Based on these precedents, this compound is hypothesized to be a sigma receptor ligand.
Modulation of Monoamine Systems: Benzylpiperazine (BZP) and its analogs are known to act as monoamine transporter substrates, increasing the extracellular concentrations of dopamine, serotonin, and norepinephrine (B1679862). wikipedia.orgresearchgate.net This mechanism is similar to that of stimulants like amphetamine. wikipedia.org Furthermore, many arylpiperazine derivatives show a strong affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, often displaying agonist or partial agonist activity. nih.govsilae.it Compounds with dual affinity for sigma and 5-HT1A receptors have been suggested as potential atypical antipsychotics. nih.govebi.ac.uk
Given these mechanistic insights from related compounds, the following therapeutic applications could be proposed for investigation:
Atypical Antipsychotics: For conditions like schizophrenia, leveraging potential dual-action at sigma and serotonin receptors. nih.gov
Antidepressants and Anxiolytics: Through modulation of serotonergic and dopaminergic pathways. researchgate.netsilae.it
Neuroprotective Agents: For diseases such as Alzheimer's or Parkinson's, stemming from potential activity as a σ1 receptor agonist.
Analgesics: For neuropathic pain, another therapeutic area where sigma receptor ligands have shown promise. nih.gov
Strategies for Further Preclinical Optimization and Development of this compound
The development of this compound from a lead compound into a clinical candidate would require systematic preclinical optimization. This process would focus on enhancing its potency, selectivity, and pharmacokinetic profile through medicinal chemistry and structured biological screening.
Structure-Activity Relationship (SAR) Studies: A primary strategy involves synthesizing a library of analogs to establish a clear SAR. Modifications would be made to three key regions of the molecule:
The Benzyl (B1604629) Moiety: The position and nature of the substituent on the phenyl ring (e.g., the chloro group at position 3) can be varied to explore effects on binding affinity and selectivity.
The Piperazine Core: While generally a stable scaffold, minor modifications could be explored if metabolic instability is identified.
The N4-Alkyl Substituent: The pentan-3-yl group is a key site for modification. Varying its size, branching, and lipophilicity can significantly impact receptor affinity and pharmacokinetic properties like absorption and metabolism.
The following table outlines a hypothetical SAR exploration based on common findings in related piperazine series.
| Molecular Modification | Hypothesized Impact on Activity | Rationale from Analog Studies |
| Varying halogen position on benzyl ring (e.g., 2-chloro, 4-chloro) | Altered affinity and selectivity for sigma vs. serotonin receptors. | Substituent position critically influences electronic properties and steric fit in receptor binding pockets. |
| Replacing chloro with other groups (e.g., -OCH₃, -CF₃) | Modulation of lipophilicity and binding interactions. | Can improve blood-brain barrier penetration and introduce new hydrogen bonding or hydrophobic interactions. |
| Modifying the N4-alkyl chain length (e.g., from pentyl to propyl or heptyl) | Changes in receptor affinity, particularly for σ1 receptors. | Studies on phenoxyalkyl piperazine derivatives show that alkyl chain length affects H3R affinity. nih.gov |
| Introducing cyclic structures at the N4-position (e.g., cyclohexyl) | Increased rigidity, potentially leading to higher selectivity. | Constraining the conformation of the N4-substituent can lock the molecule into a more active binding pose. |
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. In vitro assays using liver microsomes would identify potential metabolic liabilities, while Caco-2 permeability assays would predict oral bioavailability. The goal would be to optimize the structure to achieve good oral absorption, CNS penetration, and a suitable half-life. nih.gov
Novel Research Avenues and Untapped Potential for this compound and its Derivatives
Beyond the primary therapeutic targets, the unique structural features of this compound and its potential derivatives open doors to novel research avenues.
Dual-Target Ligands: The piperazine scaffold is well-suited for developing multi-target-directed ligands. For instance, by modifying the benzyl and alkyl substituents, it may be possible to design a molecule that acts as both a sigma-1 receptor agonist (for neuroprotection) and a monoamine reuptake inhibitor (for antidepressant effects). Such a compound could offer a multi-pronged approach to treating complex disorders like depression with comorbid cognitive deficits.
Radioligands for PET Imaging: If a derivative with high affinity and selectivity for a specific CNS target (e.g., the σ2 receptor) can be developed, it could be radiolabeled (e.g., with Carbon-11 or Fluorine-18) to create a novel positron emission tomography (PET) tracer. This would provide a valuable tool for studying the distribution and density of these receptors in the human brain in both healthy and disease states.
Exploring Non-CNS Applications: While the primary focus is on CNS disorders, some piperazine derivatives have shown potential in other areas. For example, certain benzylpiperazine derivatives have been investigated for their anti-inflammatory effects. nih.gov Future research could screen this compound and its analogs for activity in inflammatory models or as potential radioprotective agents. nih.gov
Unresolved Questions and Methodological Challenges in the Academic Study of this compound
The academic study of a novel compound like this compound is fraught with challenges, many of which are common to the field of novel psychoactive substances (NPS).
Lack of Reference Standards: A fundamental challenge is the absence of well-characterized analytical standards. This complicates the identification and quantification of the compound in research samples and requires de novo synthesis and rigorous characterization (e.g., via NMR, mass spectrometry) before any pharmacological studies can commence. brjac.com.brkent.ac.uk
Predicting the Pharmacological Profile: The ability of piperazine derivatives to interact with multiple targets (polypharmacology) makes it difficult to predict the net behavioral effect. A compound may have high affinity for several receptors, and its ultimate effect will depend on its relative affinity and functional activity (agonist, antagonist, partial agonist) at each site. This necessitates a broad panel of in vitro binding and functional assays to build a comprehensive pharmacological profile.
Analytical Detection: The detection of novel compounds in biological matrices can be challenging. Targeted screening methods may not include the compound, requiring the use of more complex, untargeted approaches like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). rcpath.org Developing and validating such methods is a significant undertaking. oup.comojp.gov
The following table summarizes key challenges and the methodological approaches required to address them.
| Challenge | Methodological Approach |
| Synthesis and Purity | Development of a robust synthetic route; purification via chromatography; structural confirmation with NMR and HRMS. |
| Pharmacological Ambiguity | Comprehensive screening against a wide panel of CNS receptors and transporters; functional assays (e.g., GTPγS binding, calcium flux) to determine agonist/antagonist activity. |
| Analytical Identification | Use of untargeted LC-HRMS for detection; development of specific targeted methods once a reference standard is available. |
| In Vivo Relevance | Initial in vivo studies in animal models (e.g., locomotor activity, drug discrimination) to characterize behavioral effects; subsequent pharmacokinetic studies to link dose and exposure to effects. |
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chlorobenzyl)-4-(pentan-3-yl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step alkylation and coupling reactions. For example:
- Step 1 : Reacting 3-chlorobenzyl chloride with a piperazine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the chlorobenzyl-piperazine intermediate.
- Step 2 : Introducing the pentan-3-yl group via nucleophilic substitution or reductive amination (e.g., using pentan-3-amine and NaBH₃CN in ethanol) .
Key Parameters :
| Condition | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate side reactions |
| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Critical for isolating >95% pure product |
Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and characterize intermediates using ¹H/¹³C NMR .
Q. How is the structural conformation of this compound characterized, and why is it relevant to its biological activity?
The compound’s 3D conformation, particularly the spatial arrangement of the chlorobenzyl and pentan-3-yl groups, determines its interaction with biological targets (e.g., receptors or enzymes). Key techniques :
- X-ray crystallography or DFT calculations to map bond angles and torsional strain .
- Molecular docking to predict binding affinity to targets like serotonin or dopamine transporters .
Example Finding : Substituents at the piperazine nitrogen create steric hindrance, modulating selectivity for G-protein-coupled receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Purity validation : Employ HPLC-MS to rule out confounding effects from synthesis byproducts .
- Meta-analysis : Compare EC₅₀ values across studies (see table below):
| Study | Target Receptor | EC₅₀ (nM) | Assay Type |
|---|---|---|---|
| Smith et al. | 5-HT₁A | 120 | Radioligand binding |
| Jones et al. | D₂ | 450 | Functional cAMP |
Interpretation : Higher EC₅₀ for D₂ suggests lower potency, possibly due to assay sensitivity differences .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
In silico tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- MD Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) over 100 ns trajectories .
Critical Insight : The chlorobenzyl group increases logP (~3.5), suggesting moderate bioavailability but potential hepatic metabolism via CYP3A4 .
Q. How can structural analogs of this compound be designed to enhance selectivity for specific neurological targets?
Rational Design Approach :
- Bioisosteric replacement : Substitute the chlorobenzyl group with a 2-fluorophenyl moiety to optimize π-π stacking with serotonin receptors .
- Side-chain modulation : Replace pentan-3-yl with cyclopentyl to reduce conformational flexibility and improve target engagement .
Case Study : Analog 1-(3-Fluorobenzyl)-4-(cyclopentyl)piperazine showed 3x higher 5-HT₁A binding affinity in vitro .
Q. What are the challenges in establishing a robust SAR (Structure-Activity Relationship) for this compound?
Key Challenges :
- Stereochemical complexity : The compound’s chiral centers require enantioselective synthesis (e.g., asymmetric catalysis) to isolate active stereoisomers .
- Off-target effects : The pentan-3-yl group may interact with non-target proteins (e.g., sigma-1 receptors), necessitating counter-screening assays .
Mitigation : Use fragment-based drug design (FBDD) to deconstruct the molecule and identify core pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
